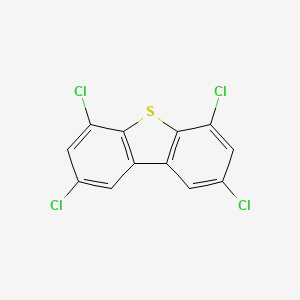

2,4,6,8-Tetrachlorodibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6,8-tetrachlorodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNCYZIZUPLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(S2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158888 | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134705-49-0 | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Mechanisms of 2,4,6,8 Tetrachlorodibenzothiophene

Unintentional Formation in Anthropogenic and Thermal Processes

High-temperature industrial activities are the main sources of 2,4,6,8-TCDT. These processes can inadvertently bring together the building blocks of the molecule and provide the energy required for its synthesis.

Incineration of municipal solid waste (MSW) and hazardous waste is a well-documented source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govnih.govnih.gov The complex and variable composition of waste streams, which can include plastics, paper, textiles, and various organic and inorganic materials, provides the necessary precursors for the formation of chlorinated aromatic compounds. canada.ca

The formation of PCDTs, including the 2,4,6,8-tetrachloro isomer, is mechanistically similar to that of PCDDs and PCDFs. The key precursors are thought to be chlorophenols and chlorothiophenols. researchgate.netnih.gov In the high-temperature zones of an incinerator, these precursors can undergo a series of reactions, including radical coupling and condensation, to form the dibenzothiophene (B1670422) backbone. The presence of sulfur in the waste, from sources like rubber, certain plastics, and textiles, is a critical factor for PCDT formation.

While specific data on the concentrations of 2,4,6,8-TCDT in incinerator emissions are scarce, the conditions are ripe for its formation. The fly ash from incinerators, which contains carbon, metal catalysts (like copper), and a range of chlorinated compounds, provides a reactive surface for the de novo synthesis of these pollutants. nih.gov

Table 1: General Conditions in Incinerators Favoring POP Formation

| Parameter | Condition | Role in Formation |

|---|---|---|

| Temperature | 250-450°C (de novo synthesis) | Provides energy for reactions |

| Precursors | Chlorophenols, Chlorobenzenes, PCBs | Building blocks for POPs |

| Catalysts | Copper, Iron | Facilitate condensation reactions |

| Oxygen | Present | Involved in oxidation reactions |

| Carbon | Present in fly ash | Surface for de novo synthesis |

| Chlorine | Present in plastics, paper | Chlorinating agent |

| Sulfur | Present in some waste materials | Essential for PCDT formation |

Secondary metal smelting and reclamation processes, particularly those involving scrap metal, can also be sources of PCDTs. The raw materials in these processes are often contaminated with plastics, oils, paints, and other organic materials that can act as precursors. The high temperatures of the furnaces provide the energy for the formation of chlorinated and sulfur-containing aromatic compounds.

The presence of chlorine can come from the cutting oils, plastics like PVC, and other contaminants in the scrap feed. Sulfur can also be present in oils and other materials. The metallic surfaces within the furnaces can act as catalysts, similar to their role in incinerators, promoting the formation of PCDTs from precursor molecules.

The pulp and paper industry, particularly mills that use chlorine-based bleaching processes, has been identified as a source of a wide range of chlorinated organic compounds in their effluents. canada.caresearchgate.netnih.gov The bleaching of pulp with chlorine and chlorine-containing compounds can lead to the chlorination of organic molecules naturally present in wood, such as lignin. researchgate.netnih.gov

Studies have identified the presence of chlorinated thiophenes in the effluents from kraft bleaching processes. iwaponline.com While these are not dibenzothiophenes, their formation indicates that the necessary reactions between chlorine and sulfur-containing organic molecules are occurring. The sulfur can originate from the kraft pulping process itself, which uses sulfur compounds to break down lignin. It is plausible that under certain conditions within the mill's process streams or in the subsequent treatment of effluents, these chlorinated thiophenes could act as precursors or that similar reaction pathways could lead to the formation of more complex molecules like 2,4,6,8-TCDT. Research has shown that bleaching with elemental chlorine significantly increases the formation of chlorinated organic compounds. researchgate.net

Crude oil naturally contains sulfur compounds, including thiophenes and benzothiophenes. During the refining process, these compounds can be subjected to high temperatures and pressures in the presence of various catalysts. While the primary goal of refining is to produce fuels and other valuable products, side reactions can occur. The presence of chlorine, which can be introduced through various process additives or as a contaminant, could potentially lead to the chlorination of these naturally occurring sulfur-containing aromatic compounds.

In the context of petroleum spills, the degradation of crude oil in the environment is a complex process. While the direct formation of 2,4,6,8-TCDT from a spill is less likely, the long-term environmental transformation of sulfur-containing polycyclic aromatic hydrocarbons (PAHs) in the presence of chlorine sources could be a potential pathway, although this is speculative and not well-documented.

The incineration of polychlorinated biphenyls (PCBs) is a known source of PCDFs. nih.gov The thermal decomposition of PCBs can lead to the formation of chlorinated benzenes and phenols, which are precursors to PCDF formation. If sulfur is present in the incineration feed—for instance, from sulfur-containing solvents or other co-disposed waste—it is mechanistically plausible that reactions leading to PCDTs could also occur.

The core reaction involves the coupling of precursor molecules. In the case of PCDF formation from PCBs, a key step is the loss of a chlorine atom and the formation of a bond between two phenyl rings, with one of the rings cyclizing through an oxygen atom. A similar pathway involving a sulfur atom would lead to the formation of a dibenzothiophene structure. The specific substitution pattern of the resulting TCDT would depend on the original PCB congeners and the reaction conditions.

Sewage sludge is a complex mixture of organic and inorganic materials, including a wide range of chemical contaminants from domestic and industrial sources. nih.govnih.gov Among these contaminants can be precursors for the formation of PCDTs, such as chlorinated phenols and other chlorinated organic compounds. nih.gov Furthermore, sulfur is a common element in sewage sludge, originating from biological material and various industrial discharges.

While the direct detection of 2,4,6,8-TCDT in sewage sludge is not widely reported, the potential for its formation exists, particularly during the thermal treatment of sludge, such as incineration or pyrolysis. Under these conditions, the precursors present in the sludge can react to form more complex and stable chlorinated aromatic compounds. Studies on sewage sludge have shown the presence of PCDD/Fs, indicating that the conditions for the formation of similar chlorinated heterocyclic compounds are present. nih.gov The PCDD/F congener profiles in some sludge samples suggest that chlorophenol-related sources are significant contributors. nih.gov

Precursor Compounds and Radical Formation

The synthesis of 2,4,6,8-TCDT is fundamentally linked to the presence of chlorinated thiophenolic compounds and the subsequent generation of highly reactive radical species.

Role of Chlorothiophenols (CTPs) as Direct Precursors

Chlorothiophenols (CTPs) are recognized as the direct precursors in the formation of PCDTs, including 2,4,6,8-TCDT. nih.gov These compounds, characterized by a benzene (B151609) ring substituted with both chlorine atoms and a thiol group (-SH), serve as the building blocks for the dibenzothiophene structure.

One notable precursor is thiophenol, which can become chlorinated under certain industrial process conditions. clentpharma.com For instance, research has pointed to the chlorination of phenol (B47542) produced via the sulfonation method as a potential source of the necessary precursors. Thiophenol, a major impurity in this type of phenol, is likely converted into chlorinated thiophenols which then lead to the formation of 2,4,6,8-TCDT. clentpharma.com The specific substitution pattern of the chlorine atoms on the thiophenol ring is a determining factor in the final structure of the resulting PCDT congener. For the formation of 2,4,6,8-TCDT, dichlorothiophenols such as 2,6-dichlorothiophenol (B1293878) and 2,4-dichlorothiophenol are plausible precursors.

Formation of Chlorothiophenoxy Radicals (CTPRs) and Related Radical Species

The initial and critical step in the formation of PCDTs from CTPs is the generation of chlorothiophenoxy radicals (CTPRs). nih.gov This occurs through the cleavage of the S-H bond in the precursor CTP molecule. This process can happen via unimolecular or bimolecular reactions. nih.gov

Beyond CTPRs, other radical species can also be involved in the formation pathways. These include sulfhydryl-substituted phenyl radicals and thiophenoxyl diradicals. nih.gov Theoretical studies have shown that these radicals can be readily formed from the reaction of 2-chlorothiophenol (B146423) with hydrogen radicals, indicating that the radical pool leading to PCDT formation can be diverse. nih.gov

The table below summarizes the key precursor types and the resulting radical species.

| Precursor Type | Radical Species Formed |

| Chlorothiophenols (CTPs) | Chlorothiophenoxy Radicals (CTPRs) |

| Chlorothiophenols (CTPs) | Sulfhydryl-Substituted Phenyl Radicals |

| Chlorothiophenols (CTPs) | Thiophenoxyl Diradicals |

Influence of Environmental Factors on Radical Formation

The formation of CTPRs and other related radicals is not spontaneous and is heavily influenced by the surrounding environmental conditions.

Temperature: High temperatures, typically found in combustion processes and industrial incinerators, provide the necessary energy to overcome the activation barriers for radical formation. nih.gov Theoretical studies have evaluated the rate constants for the formation of CTPRs from CTPs over a temperature range of 600–1200 K, which is representative of pyrolysis and combustion conditions. nih.gov

Presence of Water: The presence of water can also play a significant role in the formation of CTPRs. Studies have shown that water molecules can exhibit catalytic activity in the formation of adsorbed 2-CTPR on surfaces like Cu(111), which can be a component of fly ash. clentpharma.com Water can facilitate the process by forming a "water bridge" and utilizing hydrogen bonding, which lowers the energy barrier for the formation of the radical. clentpharma.com

Other Radicals: The presence of other radical species, such as hydrogen (H) and hydroxyl (OH) radicals, can significantly influence the formation of CTPRs. nih.gov Bimolecular reactions involving the attack of these radicals on CTPs are a key pathway for generating CTPRs under high-temperature oxidative conditions. nih.gov The reactivity of CTPs with H radicals has been found to be more efficient than with OH radicals in forming CTPRs. nih.gov

Reaction Mechanisms for 2,4,6,8-Tetrachlorodibenzothiophene Synthesis

Once the precursor radicals are formed, they can react through various mechanisms to build the dibenzothiophene backbone of 2,4,6,8-TCDT.

Radical-Radical Coupling Reactions

The predominant mechanism for the formation of PCDTs is believed to be through radical-radical coupling reactions. nih.gov In this process, two radical species combine to form a more stable molecule.

Self-coupling pathways involve the reaction of two identical radical species. For the formation of this compound, a plausible pathway is the self-coupling of two 2,6-dichlorothiophenoxy radicals. This reaction would lead to the formation of a dichlorinated diphenyl disulfide intermediate, which can then undergo intramolecular cyclization with the loss of a sulfur atom to form the dibenzothiophene structure. The specific positioning of the chlorine atoms on the initial radicals dictates the final substitution pattern of the resulting TCDT.

While direct experimental evidence for the self-coupling of 2,6-dichlorothiophenoxy radicals to form 2,4,6,8-TCDT is not extensively detailed in the provided search results, the general principle of radical-radical coupling from chlorothiophenol precursors is a well-documented hypothesis for PCDT formation. nih.gov The condensation of two (chloro)phenoxy radicals is considered a significant pathway for the formation of analogous compounds like polychlorinated dibenzo-p-dioxins (PCDDs), suggesting a similar mechanism is highly probable for their sulfur-containing counterparts. wikipedia.org

Cross-Coupling Pathways

Cross-coupling reactions, a cornerstone of modern organic synthesis, are implicated in the formation of the carbon-carbon and carbon-sulfur bonds that constitute the dibenzothiophene skeleton. While direct experimental evidence for the synthesis of 2,4,6,8-TCDT via these methods is not extensively documented in the reviewed literature, the principles of well-established cross-coupling reactions provide a theoretical basis for its formation.

Reactions such as the Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, and the Ullmann condensation, which can form carbon-sulfur bonds, are plausible routes. youtube.comnih.govnih.govrsc.org For instance, the coupling of a dichlorinated thiophene (B33073) derivative with a dichlorinated benzene derivative, or related precursors, could theoretically construct the 2,4,6,8-TCDT molecule. The Suzuki-Miyaura reaction, catalyzed by palladium complexes, is a versatile method for creating C-C bonds between aromatic rings. rsc.orguark.edunih.gov The Ullmann condensation, traditionally using copper, is a classic method for forming diaryl ethers and thioethers. nih.govnih.gov Modern iterations of these reactions offer high efficiency and selectivity, suggesting they could be potential, albeit perhaps unintentional, pathways in industrial chemical processes.

Radical-Molecule Recombination

The formation of PCDTs is also understood to proceed through gas-phase reactions involving radical species, particularly in high-temperature environments like combustion processes. Radical-molecule recombination is a key mechanistic step in these scenarios. uark.eduutexas.eduresearchgate.netnih.gov In this context, a radical species can react with a stable molecule to form a new, larger radical, which can then undergo further reactions to form the final product.

Specific Pathways Leading to this compound

More specific formation routes for 2,4,6,8-TCDT have been proposed and, in some cases, identified, often linked to specific industrial chemical processes and the impurities present in the starting materials.

Thermal Reaction of Hexachlorobiphenyls with Sulfur

While the formation of polychlorinated dibenzofurans (PCDFs) from the thermal decomposition of polychlorinated biphenyls (PCBs) is well-documented, the analogous reaction with elemental sulfur to form PCDTs is also a proposed pathway. However, specific studies detailing the thermal reaction of hexachlorobiphenyls with sulfur to produce 2,4,6,8-TCDT were not prominently found in the reviewed scientific literature. Conceptually, at elevated temperatures, the carbon-chlorine bonds in a hexachlorobiphenyl molecule could cleave, and in the presence of sulfur, a reaction could lead to the insertion of a sulfur atom and the formation of the dibenzothiophene ring system. The specific substitution pattern of the resulting tetrachlorodibenzothiophene would depend on the starting hexachlorobiphenyl isomer and the reaction conditions.

Chlorination of Dibenzothiophene

The direct chlorination of the parent compound, dibenzothiophene, represents a straightforward conceptual pathway to 2,4,6,8-TCDT. wikipedia.org Dibenzothiophene is an electron-rich aromatic compound and is expected to undergo electrophilic aromatic substitution. wikipedia.org The positions of chlorination are directed by the electronic properties of the dibenzothiophene molecule. The sulfur atom influences the electron density of the aromatic rings, generally directing electrophilic attack to specific positions.

The synthesis of 2,4,6,8-TCDT via this route would require a chlorinating agent and potentially a catalyst, such as a Lewis acid (e.g., FeCl₃ or AlCl₃), to enhance the electrophilicity of the chlorine. masterorganicchemistry.comwikipedia.orglibretexts.org The regioselectivity of this reaction is crucial in determining the final isomeric pattern. Achieving the specific 2,4,6,8-substitution would likely involve a multi-step chlorination process, with the potential for the formation of a mixture of isomers. Detailed experimental studies on the precise conditions and resulting isomer distribution for the exhaustive chlorination of dibenzothiophene to the tetrachloro- level are not extensively detailed in the available literature.

Proposed Mechanisms Involving Chlorinated Phenols and Thiophenol Impurities

A significant body of research points to the formation of 2,4,6,8-TCDT as an unintended byproduct in the manufacturing of chlorinated phenols. One prominent study has investigated the presence of 2,4,6,8-TCDT in the Newark Bay Estuary and has proposed that its origin lies in the historical production of chemicals such as 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397). nih.gov

The proposed mechanism suggests that thiophenol, present as an impurity in the phenol starting material, undergoes chlorination alongside the phenol. This chlorinated thiophenol can then react further to form 2,4,6,8-TCDT. The conditions of the chlorination process, including temperature and the presence of catalysts, would influence the specific reaction pathways and the yield of the final product. The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenol precursors is a well-established phenomenon, and the formation of their sulfur-containing analogues, like 2,4,6,8-TCDT, from chlorinated thiophenols follows a similar chemical logic. nih.govresearchgate.netnih.gov

Computational and Theoretical Chemistry Studies on Formation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms, thermodynamics, and kinetics of complex chemical reactions, including the formation of environmental contaminants. nih.govresearchgate.net While specific computational studies exclusively focused on the formation of 2,4,6,8-TCDT are not abundant, research on related polychlorinated aromatic compounds provides valuable insights.

Theoretical studies on the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) have elucidated the relative stabilities of different isomers and the energy barriers associated with various formation pathways. nih.govresearchgate.net These studies often involve calculations of molecular geometries, vibrational frequencies, and electronic energies of reactants, transition states, and products.

For PCDTs, computational models can predict the most likely sites for radical attack or electrophilic substitution on the dibenzothiophene core and its chlorinated derivatives. Such models can also estimate the thermodynamic favorability of different reaction pathways, such as the cyclization of precursor molecules. For instance, DFT calculations can be used to compare the stability of different TCDT isomers, which can help to explain their relative abundance in environmental samples. While detailed thermodynamic and kinetic data from computational studies specifically for 2,4,6,8-TCDT formation are not extensively published, the methodologies employed in the study of similar compounds are directly applicable and represent a promising avenue for future research to fully elucidate the formation mechanisms of this compound.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are essential tools for mapping the potential reaction pathways that lead to the formation of complex molecules like 2,4,6,8-TCDT. rsc.org These computational methods, such as Density Functional Theory (DFT), allow researchers to model chemical reactions at the molecular level, estimating the energies of reactants, transition states, and products. rsc.orgnih.gov This helps in predicting unknown reactions and elucidating complex reaction mechanisms without the need for extensive and costly experimental work. rsc.org

For PCDTs, including 2,4,6,8-TCDT, these calculations investigate the formation of precursor intermediates from precursors like chlorothiophenols (CTPs) and chlorophenols (CPs). researchgate.net These precursors can generate various reactive species, including chloro(thio)phenoxy radicals, sulfydryl/hydryl-substituted phenyl radicals, and (thio)phenoxyl diradicals. researchgate.net Quantum chemical studies have explored the radical/molecule coupling mechanisms, which have long been considered significant in the formation of these compounds. researchgate.net

The calculations trace the reaction pathways from these initial precursors to the final chlorinated dibenzothiophene structure. For instance, studies have focused on the coupling reactions between a radical species and a neutral molecule, which can lead to the formation of thioether-(thio)enol or ether-(thio)enol intermediates, the direct precursors to PCDTs. researchgate.net These computational explorations are crucial for identifying the most likely sequences of elementary reaction steps that result in the formation of 2,4,6,8-TCDT.

Mechanistic and Kinetic Investigations (e.g., Transition State Theory, Rate Constants)

Mechanistic and kinetic investigations build upon the pathways identified by quantum chemical calculations to understand the speed and dynamics of a reaction. A cornerstone of this analysis is Transition State Theory (TST). wikipedia.org TST explains reaction rates by assuming a quasi-equilibrium between the reactants and a high-energy activated complex, also known as the transition state. wikipedia.orgpressbooks.pub This transition state represents the energy peak on the reaction pathway that separates reactants from products. pressbooks.pubyoutube.com

The rate of the reaction is considered to be directly proportional to the concentration of this activated complex and the frequency at which it converts into products. pressbooks.pub The rate constant (k) can be linked to the Gibbs energy of activation (ΔG‡), which is the change in Gibbs free energy required to form the transition state from the reactants. wikipedia.orgyoutube.com A higher Gibbs energy of activation corresponds to a smaller rate constant and thus a slower reaction. youtube.com

In the context of 2,4,6,8-TCDT formation, kinetic studies analyze the rate constants for each elementary step in the proposed mechanisms. researchgate.net For example, detailed kinetic calculations have been performed to investigate the formation of pre-intermediates for PCDTs from the coupling of radical species with 2-chlorophenol (B165306) (2-CP) or 2-chlorothiophenol (2-CTP). researchgate.net These investigations determine the rate at which different intermediates are formed and consumed, providing a dynamic picture of the reaction and helping to identify the most kinetically favorable pathways.

Energetic Favorability and Rate-Determining Steps of Formation

For the formation of 2,4,6,8-TCDT, identifying the RDS is key to understanding its formation potential. Computational studies have shown that the formation pathways involving the coupling of sulfydryl/hydryl-substituted phenyl radicals with 2-CP or 2-CTP are more energetically favorable for creating PCDT pre-intermediates compared to other pathways. researchgate.net Specifically, the S/C coupling modes, which form thioether-(thio)enol intermediates, are found to be preferable over O/C coupling modes that form ether-(thio)enol intermediates. researchgate.net

The table below summarizes the comparative energetic favorability of different precursor coupling pathways leading to the formation of intermediates for polychlorinated dibenzothiophenes (PCDTs) and related compounds.

| Precursor Coupling Pathway | Resulting Intermediate Type | Energetic Favorability | Reference |

| Sulfydryl/hydryl-substituted phenyl radical + 2-C(T)P | Thioether-(thio)enol (for PCDTs) | More Favorable | researchgate.net |

| Chlorothiophenoxy radical + 2-C(T)P | (for PCTAs/PCPTs) | Less Favorable | researchgate.net |

| (Thio)phenoxyl diradicals + 2-C(T)P | Thioether-(thio)enol (for PCDTs) | More Favorable | researchgate.net |

Note: 2-C(T)P refers to 2-chlorophenol or 2-chlorothiophenol.

This energetic preference helps explain the observed environmental concentrations of these compounds.

Comparison of Formation Potentials with Other Polychlorinated Compounds

The formation potential of 2,4,6,8-TCDT can be better understood by comparing it to that of other structurally similar polychlorinated aromatic compounds, such as polychlorinated thianthrenes (PCTAs) and polychlorinated phenoxathiins (PCPTs). researchgate.net These compounds are often formed from the same or similar precursors under thermal conditions. researchgate.net

Kinetic and thermodynamic calculations have been employed to explain the observed differences in environmental concentrations, such as the high PCDT-to-PCTA ratio often found in samples from waste incineration. researchgate.net Studies have revealed that the radical/molecule mechanisms leading to pre-PCDT intermediates are thermodynamically and kinetically more favorable than the pathways leading to pre-PCTA/PT intermediates. researchgate.net This superior favorability provides a reasonable explanation for the higher concentration of PCDTs relative to PCTAs in various environmental matrices. researchgate.net

Furthermore, broader computational studies on other classes of polychlorinated compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) use similar quantum chemical methods to predict their relative stabilities and structures. mdpi.com By analyzing parameters such as the enthalpy of formation and the planarity of the molecules, researchers can develop models to predict trends across entire classes of these environmental contaminants. mdpi.com This comparative approach is vital for understanding the relative likelihood of formation and persistence of compounds like 2,4,6,8-TCDT versus other dioxin-like compounds.

Environmental Occurrence and Distribution of 2,4,6,8 Tetrachlorodibenzothiophene

Detection in Environmental Matrices

2,4,6,8-tetrachlorodibenzothiophene (2,4,6,8-TCDT) is a unique and persistent chemical contaminant found in various environmental compartments. Its presence is often linked to historical industrial activities, particularly the production of certain chlorinated phenols.

Sediments (e.g., River Sediments, Estuaries)

Sediments, particularly in industrialized and urbanized waterways, are a significant reservoir for 2,4,6,8-TCDT. The Passaic River and Newark Bay Estuary in New Jersey, USA, serve as a prime example of this contamination. nih.gov Studies have revealed the presence of 2,4,6,8-TCDT in sediment samples from this area, with concentrations of this specific compound being notably high. In fact, in some sediment samples from the Passaic River, the concentration of 2,4,6,8-TCDT was found to be approximately 5.5 times higher than that of the well-known toxicant 2,3,7,8-tetrachlorodibenzodioxin (2,3,7,8-TCDD), with respective concentrations of 3680 and 656 pg·g−1. nih.gov The likely source of this contamination is believed to be the historical production of 2,4-dichlorophenol (B122985), 2,4-dichlorophenoxyacetic acid (2,4-D), or 2,4,6-trichlorophenol (B30397), where thiophenol, an impurity in the phenol (B47542) starting material, was converted to 2,4,6,8-TCDT during the chlorination process. nih.gov

The sorption behavior of chlorinated dibenzothiophenes on sediments is influenced by environmental factors such as pH. Research on a related compound, 2,3,7,8-tetrachlorodibenzothiophene, in the Chaohu Lake Basin, indicates that the sorption capacity of sediment is highest under acidic conditions (pH < 4.0). nih.gov

Fly Ash and Other Combustion Residues

Effluents (e.g., Pulp and Paper Mill Effluents)

Pulp and paper mills that have historically used chlorine for bleaching processes have been identified as sources of chlorinated organic compounds. nih.govepa.gov While studies have primarily focused on the detection of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in these effluents, the presence of other chlorinated compounds is a concern. nih.govepa.gov For instance, a study of Indian pulp and paper mills detected various dioxin congeners and their precursors in effluent, sludge, and soil samples. nih.gov Although 2,4,6,8-TCDT is not explicitly mentioned, the conditions within these industrial processes, particularly those involving chlorine and organic matter, could potentially lead to its formation. Regulations have since been put in place to prohibit the release of specific TCDD and TCDF isomers from pulp and paper mill effluents. justice.gc.cacanada.ca

Aquatic Organisms (e.g., Crabs, Lobsters, Fish, Sandworms, Clams)

The contamination of sediments with 2,4,6,8-TCDT leads to its bioaccumulation in aquatic organisms. In the heavily contaminated Newark Bay, blue crabs (Callinectes sapidus) have been found to contain higher levels of 2,4,6,8-TCDT in their muscle and hepatopancreas tissues compared to 2,3,7,8-TCDD. nih.gov This indicates that 2,4,6,8-TCDT is bioavailable and can accumulate in the tissues of aquatic life, posing a potential risk to the ecosystem. nih.gov While specific data for lobsters, fish, sandworms, and clams regarding 2,4,6,8-TCDT were not found in the provided results, the bioaccumulation observed in crabs suggests that other benthic and demersal organisms in contaminated areas are also likely to be exposed and accumulate this compound.

Soil

The presence of 2,4,6,8-TCDT in soil is often linked to industrial pollution and the disposal of contaminated materials. nih.gov For instance, soil samples collected from pulp and paper mills in India have shown the presence of various dioxin congeners and their precursors. nih.gov The sorption behavior of related compounds on soil is a key factor in their environmental fate. Studies on 2,3,7,8-TCDT in paddy soil from the Chaohu Lake Basin have shown that the partition effect is a dominant factor influencing its sorption. nih.gov

Source Identification and Fingerprinting Based on Isomer Profiles

The identification of contamination sources for 2,4,6,8-TCDT relies heavily on the principle of chemical fingerprinting, where the specific pattern of isomers—molecules with the same chemical formula but different structural arrangements—can point to a particular industrial process or origin. While the application of isomer profiling is well-established for contaminants like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), its use for 2,4,6,8-TCDT is an area of ongoing research. nih.gov

A notable case study is the contamination of the Newark Bay Estuary. Research has strongly suggested that the presence of 2,4,6,8-TCDT in this area is linked to historical industrial activities, specifically the production of 2,4-dichlorophenol, 2,4-dichlorophenoxyacetic acid (2,4-D), or 2,4,6-trichlorophenol. nih.govnih.gov The proposed pathway involves the chlorination of thiophenol, an impurity present in phenol produced through the sulfonation method. nih.govnih.gov This historical manufacturing process, carried out at an industrial plant along the Passaic River, is considered a likely primary source of the 2,4,6,8-TCDT found in the estuary's sediments. nih.govnih.gov

The concept of using isomer profiles for source apportionment is demonstrated in studies of other contaminants in the same region. For instance, in the lower Passaic River, the ratio of specific PCDD isomers, such as 2,3,7,8-TCDD to total TCDD, has been used as a fingerprint to identify dominant sources of dioxin contamination. nih.gov This approach, if applied to polychlorinated dibenzothiophenes (PCDTs), could provide a more definitive link between specific industrial waste streams and the observed environmental contamination. However, detailed isomer profiles of PCDTs from various industrial sources are not as widely documented as those for PCDDs and PCDFs, presenting a challenge for precise source tracking.

Relationship with Other Environmental Contaminants (e.g., PCBs, PCDDs, PCDFs)

This compound is often found in conjunction with a suite of other persistent organic pollutants (POPs), most notably polychlorinated biphenyls (PCBs), PCDDs, and PCDFs. These compounds share similar chemical properties, including persistence in the environment and a tendency to accumulate in fatty tissues of organisms. Their co-occurrence is frequently a result of shared industrial origins and similar transport and fate pathways in the environment.

In contaminated sites like the Newark Bay Estuary and the Passaic River, sediments are laden with a complex mixture of these chlorinated aromatic compounds. nih.govnih.gov The analysis of sediment samples from these areas reveals the presence of 2,4,6,8-TCDT alongside various congeners of PCDDs and PCDFs. nih.govnih.gov While the co-location is established, detailed quantitative relationships and specific concentration ratios between 2,4,6,8-TCDT and these other contaminant classes in environmental matrices are not extensively reported in the scientific literature.

The analytical methods used to detect and quantify these compounds are often similar, employing high-resolution gas chromatography/mass spectrometry to separate and identify individual congeners. researchgate.netnih.gov This allows for the simultaneous analysis of PCDTs, PCDDs, and PCDFs in a single sample, providing a comprehensive picture of the contamination profile. nih.gov

The table below summarizes the key contaminants often found in association with this compound.

| Contaminant Class | Key Characteristics |

| Polychlorinated Biphenyls (PCBs) | A group of 209 individual congeners, formerly used in a wide range of industrial applications such as electrical transformers and capacitors. They are persistent and bioaccumulative. |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | A class of 75 congeners that are not intentionally produced but are byproducts of various industrial processes, including the manufacturing of certain herbicides and incineration. The 2,3,7,8-TCDD isomer is particularly toxic. |

| Polychlorinated Dibenzofurans (PCDFs) | A class of 135 congeners that are also unintentional byproducts of industrial and combustion processes, often found in conjunction with PCDDs. |

Understanding the interplay between 2,4,6,8-TCDT and these other pollutants is essential for developing effective remediation strategies, as the presence of one often indicates the presence of the others, contributing to a complex and challenging environmental contamination scenario.

Environmental Fate and Transport of 2,4,6,8 Tetrachlorodibenzothiophene

Persistence and Stability in Environmental Compartments

Polychlorinated dibenzothiophenes, including 2,4,6,8-TCDT, are known for their resistance to degradation, a characteristic that contributes to their persistence in the environment. While specific half-life data for 2,4,6,8-TCDT in various environmental compartments like soil and water are not extensively documented in publicly available research, the stability of the closely related compound 2,3,7,8-TCDT has been noted in experimental settings. Mass balance recoveries for 2,3,7,8-TCDT in sorption studies were found to be high, ranging from 85.4% to 103.3%, suggesting that the compound is stable throughout the experimental period. nih.gov Given the structural similarities, it is anticipated that 2,4,6,8-TCDT would also exhibit significant persistence.

The primary degradation pathways for similar persistent organic pollutants include microbial degradation and photodecomposition. However, the rates of these processes are often slow for highly chlorinated compounds. For instance, the anaerobic degradation of other chlorinated compounds can have a half-life of over 300 days. juniperpublishers.com The stability of these compounds generally increases with the degree of chlorination.

Sorption Behavior in Sediments and Soils

The tendency of 2,4,6,8-TCDT to attach to solid particles, such as sediment and soil, is a critical factor in its environmental distribution. This sorption behavior influences its mobility in aquatic and terrestrial systems, as well as its bioavailability to organisms.

Sorption Kinetics and Isotherms

While specific studies on the sorption kinetics and isotherms of 2,4,6,8-TCDT are limited, research on the structurally similar isomer, 2,3,7,8-TCDT, provides valuable insights. nih.gov The sorption process for 2,3,7,8-TCDT on sediments and paddy soil is characterized by an initial rapid phase, where a significant amount of the compound is adsorbed within the first few hours, followed by a much slower approach to equilibrium. mdpi.com This two-stage process suggests that sorption initially occurs on easily accessible surface sites, followed by a gradual diffusion into the internal structure of the soil or sediment particles. nih.gov

The equilibrium of this sorption process for 2,3,7,8-TCDT has been effectively described by the Freundlich isotherm model. nih.govmdpi.com This empirical model is well-suited for heterogeneous surfaces and suggests that the sorption energy is not uniform across all sites. The Freundlich equation is given by:

qe = KfCe1/n

Where:

qe is the amount of substance adsorbed per unit mass of adsorbent at equilibrium.

Ce is the concentration of the substance remaining in solution at equilibrium.

Kf is the Freundlich constant, indicative of the adsorption capacity.

1/n is the Freundlich intensity parameter, which relates to the non-linearity of the sorption.

Studies on 2,3,7,8-TCDT have shown that the Freundlich constant (Kf) and the non-linearity exponent (n) can vary depending on the specific characteristics of the sediment or soil. mdpi.com For instance, in one study, the value of 'n' in the eastern Chaohu Lake sediment was over 1.1, indicating a high degree of non-linear sorption. mdpi.com

Influence of Environmental Parameters (e.g., pH, Dissolved Organic Matter, Organic Carbon Content)

The sorption of chlorinated organic compounds like 2,4,6,8-TCDT is not static and can be significantly influenced by various environmental factors.

pH: The acidity or alkalinity of the surrounding water plays a crucial role in the sorption of these compounds. For the related isomer 2,3,7,8-TCDT, the maximum sorption capacity on sediment was observed under acidic conditions (pH = 4.0). nih.govmdpi.com As the pH increases towards alkaline conditions, the sorption capacity tends to decrease. This change is particularly pronounced when moving from an acidic to an alkaline environment. mdpi.com The release of dissolved organic matter from sediment under alkaline conditions can increase the solubility of the compound in water, thereby reducing the amount that adsorbs to the soil or sediment. mdpi.com

Dissolved Organic Matter (DOM): The presence of dissolved organic matter in the water can have a dual effect on the sorption of compounds like 2,3,7,8-TCDT. At low concentrations, DOM can enhance sorption by binding to the compound and then co-sorbing onto the sediment. nih.gov However, at high concentrations, DOM can inhibit sorption by increasing the apparent water solubility of the compound, keeping it in the dissolved phase. nih.gov For 2,3,7,8-TCDT, the most significant promotion of sorption was observed at a DOM concentration of 5.00 mg/L, while the most obvious inhibition occurred at 100 mg/L. mdpi.com

Organic Carbon Content: The organic carbon content of soils and sediments is often a primary determinant of sorption for hydrophobic organic compounds. However, in the case of 2,3,7,8-TCDT, studies have found no significant correlation between the organic carbon-normalized sorption coefficients (logKoc) and the organic carbon content of the solids. nih.govmdpi.com This suggests that the partitioning effect, where the compound dissolves into the organic matter of the soil or sediment, is the dominant influencing factor for its sorption. mdpi.com

Bioaccumulation and Biomagnification in Aquatic Food Webs

One of the most significant environmental concerns with compounds like 2,4,6,8-TCDT is their ability to accumulate in living organisms at concentrations much higher than in the surrounding environment, a process known as bioaccumulation. As these compounds are transferred up the food chain, their concentrations can increase at each successive trophic level, a phenomenon called biomagnification.

Accumulation Factors (AFs) Across Trophic Levels

The accumulation of these persistent organic pollutants occurs because they are readily absorbed by organisms, often due to their lipophilic (fat-loving) nature, and are not easily metabolized or excreted. researchgate.net This leads to a buildup in the fatty tissues of organisms over time. researchgate.net

Isomer-Specific Bioaccumulation

The degree of bioaccumulation can vary between different isomers of a chemical compound. Studies on PCDDs and PCDFs have shown that fish tend to selectively accumulate the 2,3,7,8-substituted isomers. nih.gov This is a critical consideration, as the toxicity of these compounds is also highly dependent on the specific arrangement of the chlorine atoms.

While direct comparative studies on the bioaccumulation of different PCDT isomers are scarce, the presence of 2,4,6,8-TCDT in sediment samples at concentrations approximately 5.5 times higher than that of 2,3,7,8-TCDD in the Passaic River suggests a significant environmental presence of this specific isomer. nih.gov The differential accumulation of isomers is influenced by factors such as bioavailability, uptake efficiency, and metabolic transformation rates, which can vary between species and individual compounds.

Transport Mechanisms

The transport of 2,4,6,8-TCDT in aquatic and terrestrial environments is a complex process governed by several interconnected mechanisms, including sediment resuspension, atmospheric deposition, and water flow. Due to its hydrophobic nature and low water solubility, 2,4,6,8-TCDT is predominantly found sorbed to organic carbon in sediments and soils. nj.gov This strong association with particulate matter is a critical factor in its environmental mobility.

Sediment Resuspension:

In aquatic systems, particularly in estuarine environments like the Passaic River and Newark Bay, contaminated sediments are a major reservoir of 2,4,6,8-TCDT. nj.gov The resuspension of these legacy sediments is a primary mechanism for the redistribution of this compound. passaicriver.org Tidal action, high flow events from storms, and dredging activities can disturb the sediment bed, releasing contaminated particles into the water column. passaicriver.orgresearchgate.net Once resuspended, these particles can be transported over significant distances by water currents before settling in new locations. mdpi.com This process effectively transforms stationary "sinks" of contamination into mobile sources, expanding the area of impact. researchgate.net

Atmospheric Deposition:

Atmospheric deposition represents another potential pathway for the transport of 2,4,6,8-TCDT, particularly for its introduction into aquatic and terrestrial ecosystems from distant sources. Although specific studies on the atmospheric deposition of 2,4,6,8-TCDT are limited, research on other persistent organic pollutants (POPs) in the New Jersey area provides a relevant framework. The New Jersey Atmospheric Deposition Network (NJADN) has monitored the atmospheric concentrations and deposition of various organic contaminants, including polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs). njstatelib.orgnjstatelib.org These studies have shown that atmospheric deposition is a significant source of these contaminants to the environment. njstatelib.orgnjstatelib.org

Given that chlorinated compounds can be subject to long-range atmospheric transport, it is plausible that 2,4,6,8-TCDT could be similarly transported and deposited. nih.gov However, without specific monitoring data for 2,4,6,8-TCDT in atmospheric samples, the significance of this transport mechanism remains unquantified.

Water Flow:

The flow of water is a fundamental driver for the transport of 2,4,6,8-TCDT, primarily through the movement of suspended particulate matter to which the compound is sorbed. In riverine and estuarine systems, the velocity and direction of water flow determine the transport distance and depositional fate of contaminated sediments. mdpi.com In the tidal environment of the Lower Passaic River, the complex interplay of freshwater discharge and tidal currents influences the net movement of sediments and associated contaminants. passaicriver.org

Modeling studies of the Passaic River and Newark Bay have been conducted to understand the transport of contaminants. ourpassaic.org These models consider hydrodynamic factors and sediment transport processes to predict the movement of pollutants. ourpassaic.org While these models provide a general understanding of contaminant transport in the system, specific quantitative data on the flux of 2,4,6,8-TCDT associated with water flow are not detailed in the available literature. Studies on other chlorinated compounds in river-estuary systems have shown that congeners with higher water solubility are more likely to be transported by water flow over longer distances. nih.gov

Interactive Data Table: Factors Influencing Transport Mechanisms of Hydrophobic Organic Contaminants

| Transport Mechanism | Key Influencing Factors | Relevance to 2,4,6,8-Tetrachlorodibenzothiophene |

| Sediment Resuspension | Tidal Currents, Storm Events, Dredging, Bioturbation | High: As a sediment-bound contaminant, resuspension is a primary mobilization pathway. |

| Atmospheric Deposition | Volatility, Particle Association, Wind Patterns | Potential: Likely to occur, but specific data on fluxes and concentrations are lacking. |

| Water Flow | River Discharge, Tidal Flux, Water Velocity | High: Governs the transport of suspended contaminated particles. |

Degradation and Transformation of 2,4,6,8 Tetrachlorodibenzothiophene in Environmental Systems

Abiotic Degradation Pathways

Photolysis and Photodegradation Mechanisms

No studies specifically investigating the photolysis or photodegradation mechanisms of 2,4,6,8-tetrachlorodibenzothiophene were found. Generally, chlorinated aromatic compounds can undergo photodegradation in the presence of light, particularly UV radiation. This process can involve the cleavage of carbon-chlorine bonds. For other pollutants, such as 2,4,6-trichlorophenol (B30397), photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has been shown to be effective, leading to mineralization into CO₂, HCl, and water. kku.ac.thdeswater.comsemanticscholar.org However, without specific experimental data for this compound, its susceptibility to photolysis, the specific wavelengths of light required, the resulting byproducts, and the environmental half-life remain unknown.

Chemical Transformation (e.g., Hydrolysis, Oxidation)

Specific data on the chemical transformation of this compound through pathways like hydrolysis or abiotic oxidation is not present in the available literature. Polychlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions. Abiotic degradation of some chlorinated solvents can occur via reactions with naturally occurring minerals, but this is not a well-documented pathway for complex, multi-ring aromatic structures like polychlorinated dibenzothiophenes. researchgate.net

Biotic Degradation Pathways

Microbial Degradation (e.g., Aerobic, Anaerobic)

No microbial strains have been isolated or identified that specifically degrade this compound. However, research on related compounds provides a hypothetical framework.

Aerobic Degradation: Studies on the non-chlorinated parent compound, dibenzothiophene (B1670422) (DBT), show that various bacteria can degrade it. nih.govethz.chresearchgate.net Furthermore, bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia are known to aerobically degrade lower-chlorinated dibenzofurans and dioxins, often initiating the attack with powerful angular dioxygenase enzymes. nih.govnih.gov It is plausible that similar pathways could exist for lower-chlorinated dibenzothiophenes.

Anaerobic Degradation: Highly chlorinated aromatic compounds, such as higher-chlorinated PCBs and PCDDs, are known to be resistant to aerobic attack but can undergo reductive dechlorination under anaerobic conditions. researchgate.netnih.govclu-in.org In this process, bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process often involves specialized bacteria like Dehalococcoides. nih.gov It is hypothesized that highly chlorinated dibenzothiophenes, likely including the tetrachlorinated congeners, would first need to be dechlorinated anaerobically before the core ring structure could be mineralized, potentially under subsequent aerobic conditions. iaea.org

Role of Specific Microbial Communities or Strains

There are no research findings identifying specific microbial communities or strains capable of degrading this compound.

Proposed Biodegradation Pathways and Metabolites

Due to the lack of experimental studies, no biodegradation pathways or metabolites for this compound have been proposed or identified. For the parent compound, dibenzothiophene, degradation can proceed via ring cleavage or through a sulfur-specific pathway that removes the sulfur atom while preserving the carbon rings. ethz.chresearchgate.net For chlorinated dioxins, degradation involves initial dioxygenase attack, followed by ring cleavage and subsequent metabolism of the resulting chlorinated catechols. nih.gov It is unknown which, if any, of these pathways would be relevant for this compound.

Enzymatic Degradation Mechanisms

The enzymatic degradation of this compound (2,4,6,8-TCDT) is a complex process mediated by specific microbial enzymes. While direct studies on this particular isomer are limited, the degradation mechanisms can be inferred from research on the parent compound, dibenzothiophene (DBT), and other polychlorinated aromatic hydrocarbons. The key enzymes involved are typically dioxygenases, which catalyze the initial attack on the aromatic rings.

The degradation is thought to be initiated by an angular dioxygenase, an enzyme that incorporates both atoms of a molecular oxygen into the substrate. nih.gov This enzymatic attack on one of a C-C bond adjacent to the sulfur bridge in the dibenzothiophene molecule leads to the formation of an unstable dihydroxylated intermediate. This is a critical step as it breaks the aromaticity of one of the rings, making the compound more susceptible to further degradation.

Following the initial dioxygenation, the unstable intermediate can undergo spontaneous cleavage of the ether bond, leading to the opening of the thiophene (B33073) ring. Subsequent enzymatic reactions, likely involving hydrolases, further break down the molecule into smaller, less complex compounds. These smaller molecules can then enter central metabolic pathways of the microorganisms.

In the context of chlorinated aromatic compounds, the position of the chlorine atoms is a critical determinant of the enzymatic action. The chlorine atoms on 2,4,6,8-TCDT are symmetrically distributed, which may influence the substrate specificity of the dioxygenases. Some dioxygenases exhibit a preference for attacking non-chlorinated or less-chlorinated rings. nih.gov However, certain bacterial strains possess dioxygenases capable of acting on chlorinated rings, sometimes leading to dechlorination.

Another potential enzymatic pathway is the "4S" pathway, which is well-documented for the desulfurization of DBT. researchgate.net This pathway involves a series of enzymatic steps that specifically target the sulfur atom, leading to its removal without breaking the carbon skeleton. The key enzymes in this pathway are DszC, DszA, and DszB. frontiersin.org While this pathway is primarily known for desulfurization, the presence of chlorine atoms on the aromatic rings of 2,4,6,8-TCDT would likely hinder the efficiency of these enzymes due to steric and electronic effects.

The table below summarizes the key enzymes potentially involved in the degradation of 2,4,6,8-TCDT, based on studies of related compounds.

| Enzyme Family | Specific Enzyme (Example) | Proposed Role in 2,4,6,8-TCDT Degradation | Reference |

| Dioxygenases | Angular Dioxygenase | Initial attack on the aromatic ring, leading to ring cleavage. | nih.gov |

| Toluene Dioxygenase (TodC1) | May exhibit some activity towards chlorinated aromatics, but specificity is key. | nih.gov | |

| Monooxygenases | Dibenzothiophene Monooxygenase (DszC) | Oxidation of the sulfur atom as part of the 4S pathway. | researchgate.netfrontiersin.org |

| HPBS Monooxygenase (DszA) | Further oxidation in the 4S pathway. | researchgate.netfrontiersin.org | |

| Hydrolases | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) | Cleavage of the opened aromatic ring. | nih.gov |

| Desulfinases | HPBS Desulfinase (DszB) | Final step in the 4S pathway, cleaving the C-S bond. | researchgate.netfrontiersin.org |

Comparison of Degradation with Other PCDT Isomers and Related Compounds

The degradation of this compound is expected to differ from that of other polychlorinated dibenzothiophene (PCDT) isomers and related compounds due to the influence of the number and position of chlorine substituents on enzymatic activity.

Comparison with Other PCDT Isomers:

The rate and pathway of degradation are highly dependent on the specific isomer. Generally, less chlorinated PCDTs are more readily degraded than their more highly chlorinated counterparts. The position of the chlorine atoms is also crucial. For example, isomers with adjacent non-chlorinated carbon atoms may be more susceptible to dioxygenase attack. In the case of 2,4,6,8-TCDT, the symmetrical chlorination pattern might present a challenge for initial enzymatic attack compared to an asymmetrically chlorinated isomer. Research on polychlorinated biphenyls (PCBs) has shown that the position of chlorine atoms has a greater influence on oxidation rates than the total number of chlorine substituents. nih.gov A similar principle can be expected to apply to PCDTs.

Comparison with Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs):

PCDDs and PCDFs are structurally similar to PCDTs, with the central sulfur atom in PCDTs being replaced by one or two oxygen atoms, respectively. The enzymatic machinery for the degradation of PCDDs and PCDFs, particularly the initial dioxygenase attack, is often the same as that for chlorinated dibenzothiophenes. nih.gov However, the difference in the heteroatom can influence the electronic properties of the molecule and thus its susceptibility to enzymatic attack. The C-S bond in dibenzothiophenes is generally more stable than the C-O bond in dibenzofurans, which could lead to different degradation efficiencies. Studies have shown that white-rot fungi can degrade highly chlorinated PCDDs and PCDFs. nih.gov

The following table provides a comparative overview of the degradation of 2,4,6,8-TCDT with other related compounds based on available research.

| Compound Type | Example Compound | Key Degradation Features | Expected Relative Degradation Rate of 2,4,6,8-TCDT | Reference |

| PCDT Isomers | Monochlorodibenzothiophene | Generally more readily degraded due to lower chlorine content. | Slower | |

| Octachlorodibenzothiophene | Highly resistant to degradation due to extensive chlorination. | Faster | ||

| PCDDs | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | Highly toxic and persistent; degradation often initiated by dioxygenases. | Potentially similar, but influenced by the heteroatom. | |

| PCDFs | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Similar degradation pathways to PCDDs, involving dioxygenase attack. | Potentially similar, but influenced by the heteroatom. | nih.gov |

| PCBs | 2,4,5,2',5'-Pentachlorobiphenyl | Degradation is highly dependent on the chlorine substitution pattern. | Dependent on specific enzymatic capabilities. | nih.gov |

| Parent Compound | Dibenzothiophene (DBT) | Readily degraded by various microbial pathways, including the 4S pathway. | Significantly slower due to chlorination. | researchgate.netfrontiersin.orgethz.ch |

Structure Activity Relationships and Environmental Implications for Research

Isomer-Specific Environmental Behavior and Reactivity

The specific arrangement of chlorine atoms on the dibenzothiophene (B1670422) molecule significantly influences its environmental fate and reactivity. While research specifically on the 2,4,6,8-isomer is limited, studies on other polychlorinated dibenzothiophenes (PCDTs) and related compounds provide insights into its likely behavior.

The environmental presence of 2,4,6,8-TCDT has been identified in areas with a history of industrial activity, particularly related to the production of chlorinated phenols. For instance, it has been detected as a significant contaminant in the Newark Bay Estuary, with its formation linked to the chlorination of thiophenol, an impurity in phenol (B47542) produced through the sulfonation method nih.gov. This suggests that industrial manufacturing processes are a primary source of this specific isomer in the environment.

The sorption of chlorinated compounds to soil and sediment is a critical factor in their environmental persistence and bioavailability. Research on a related isomer, 2,3,7,8-tetrachlorodibenzothiophene, indicates that its sorption is a rapid process, with the majority occurring within the first few hours of contact with sediment or soil mdpi.com. The sorption behavior is influenced by the organic carbon content of the soil and sediment, a common characteristic for hydrophobic organic compounds nm.govresearchgate.net. Studies on 2,3,7,8-TCDT have shown that sorption isotherms are well-described by the Freundlich model, indicating a heterogeneous sorption surface mdpi.com. Furthermore, pH and the presence of dissolved organic matter (DOM) can affect the sorption capacity, with acidic conditions and low levels of DOM generally favoring sorption to sediments mdpi.com. It is plausible that 2,4,6,8-TCDT exhibits similar sorption characteristics due to its structural similarities.

The persistence of 2,4,6,8-TCDT in the environment is expected to be high, a characteristic of many polychlorinated aromatic compounds. The degradation of such compounds can occur through abiotic (e.g., photolysis) and biotic (microbial) pathways. For instance, studies on other chlorinated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) show that microbial degradation is a major breakdown route in soil juniperpublishers.com. However, the rate of degradation is dependent on environmental conditions such as temperature, moisture, and the presence of adapted microbial communities juniperpublishers.com. The highly chlorinated nature of 2,4,6,8-TCDT suggests that it is likely to be recalcitrant to rapid degradation. Reductive dechlorination, a process observed for polychlorinated biphenyls (PCBs) under anaerobic conditions, could be a potential degradation pathway for highly chlorinated dibenzothiophenes, leading to the formation of less chlorinated and potentially less toxic congeners nih.gov.

The bioaccumulation potential of 2,4,6,8-TCDT is also a key area of research. Due to its lipophilic nature, it is expected to accumulate in the fatty tissues of organisms.

Analogous Chemical Behavior to Polychlorinated Dibenzofurans (PCDFs)

Polychlorinated dibenzofurans (PCDFs) are a well-studied class of environmental contaminants that share significant structural and toxicological similarities with PCDTs. The substitution of the oxygen atom in the central ring of a PCDF with a sulfur atom to form a PCDT is expected to result in analogous, though not identical, chemical behavior.

Both PCDTs and PCDFs are hydrophobic and lipophilic, leading to low water solubility and a high affinity for organic matter in soil, sediments, and biological tissues mst.dk. This results in their partitioning into these environmental compartments, reducing their mobility in aqueous systems but increasing their persistence and potential for bioaccumulation. The persistence of PCDFs in the environment is well-documented, and by analogy, 2,4,6,8-TCDT is also expected to be highly persistent mst.dk.

The environmental fate of both classes of compounds is governed by similar processes, including atmospheric transport, deposition, and degradation. Photodegradation can be a significant removal pathway for some congeners in the atmosphere and surface waters. Microbial degradation, particularly under anaerobic conditions, may play a role in the breakdown of these compounds in soils and sediments, often through reductive dechlorination nih.goviaea.org.

The following table provides a comparative overview of the expected environmental behavior of 2,4,6,8-TCDT and PCDFs based on the properties of similar compounds.

| Property | 2,4,6,8-Tetrachlorodibenzothiophene (Expected) | Polychlorinated Dibenzofurans (Observed) |

| Water Solubility | Very Low | Very Low |

| Sorption to Soil/Sediment | High, driven by organic carbon content | High, driven by organic carbon content |

| Persistence | High | High |

| Primary Degradation Pathways | Photodegradation, Microbial Degradation (likely slow) | Photodegradation, Microbial Degradation (slow) |

| Bioaccumulation Potential | High | High |

This table is based on general characteristics of chlorinated aromatic hydrocarbons and specific data on PCDFs.

Research Methodologies for Assessing Environmental Behavior (Excluding Toxicity/Effects)

The investigation of the environmental behavior of 2,4,6,8-TCDT requires sophisticated analytical techniques and experimental designs. Methodologies are often adapted from those used for other persistent organic pollutants like PCDDs and PCDFs.

Sample Collection and Preparation: Assessing the environmental presence of 2,4,6,8-TCDT involves collecting samples from various matrices such as soil, sediment, water, and biota. Extraction of the target analyte from these complex matrices is a critical first step and typically involves techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. This is followed by a rigorous cleanup process to remove interfering compounds. This cleanup often employs multi-step column chromatography using adsorbents like silica (B1680970) gel, alumina, and activated carbon.

Isomer-Specific Analysis: Due to the vast number of possible isomers of chlorinated dibenzothiophenes, each with potentially different environmental behaviors, isomer-specific analysis is crucial nih.gov. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the quantification of these compounds at trace levels nih.govcapes.gov.br. The use of isotopically labeled internal standards is essential for accurate quantification. More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) can provide even greater separation power for complex isomer mixtures.

Environmental Fate Studies: Laboratory and field studies are conducted to understand the persistence and degradation of 2,4,6,8-TCDT.

Sorption Studies: Batch equilibrium experiments are used to determine the sorption and desorption coefficients (Kd and Koc) of the compound in different soil and sediment types mdpi.comdtic.mil. These studies help predict its partitioning behavior in the environment.

Degradation Studies:

Photodegradation: Experiments using artificial light sources that mimic sunlight are conducted to determine the photodegradation rates and identify breakdown products in water, on soil surfaces, and in the atmosphere researchgate.net.

Biodegradation: Microcosm studies using soil or sediment inoculated with microorganisms are used to assess the potential for microbial degradation under both aerobic and anaerobic conditions nih.govnih.govmdpi.comfrontiersin.org. The formation of metabolites is monitored over time to elucidate degradation pathways.

The following table summarizes key research methodologies.

| Research Area | Methodology | Key Parameters Measured |

| Environmental Occurrence | HRGC/HRMS after extraction and cleanup | Concentration in soil, sediment, water, biota |

| Sorption/Partitioning | Batch equilibrium experiments | Sorption coefficient (Kd), Organic carbon-normalized sorption coefficient (Koc) |

| Abiotic Degradation | Photolysis experiments | Photodegradation half-life, Quantum yield, Degradation products |

| Biotic Degradation | Microcosm/bioreactor studies | Mineralization rate (¹⁴CO₂ evolution), Disappearance rate, Metabolite identification |

Development of Reference Standards for Research and Analytical Methods

The availability of high-purity analytical standards is a prerequisite for accurate and reliable research on the environmental behavior of any chemical compound. For 2,4,6,8-TCDT, the development of certified reference materials (CRMs) is crucial for both routine monitoring and fundamental research.

A certified reference material is a standard that has been characterized for one or more properties with a high degree of accuracy and for which a certificate is issued. The synthesis of a specific isomer like 2,4,6,8-TCDT requires a multi-step organic synthesis process to ensure the correct placement of the chlorine atoms on the dibenzothiophene backbone. The final product must undergo extensive purification, often using techniques like recrystallization and preparative chromatography, to achieve a high level of purity.

The certification process involves a comprehensive characterization of the material. This includes:

Identity Confirmation: Using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure.

Purity Assessment: Determining the purity of the compound using methods like gas chromatography with flame ionization detection (GC-FID), differential scanning calorimetry (DSC), and quantitative NMR (qNMR).

Quantification: Accurately determining the concentration of the standard in a solution, if applicable.

Currently, while standards for the parent compound, dibenzothiophene, and some of its derivatives are commercially available, the availability of a certified reference material specifically for this compound may be limited. The lack of readily available and affordable CRMs can hinder research progress by making it difficult to obtain accurate and comparable data across different laboratories. Therefore, the synthesis and certification of 2,4,6,8-TCDT and other PCDT isomers are important steps to advance the understanding of their environmental implications.

Q & A

Q. What analytical methods are recommended for detecting 2,4,6,8-Tetrachlorodibenzothiophene in environmental samples?

- Methodological Answer : Combining targeted (e.g., GC-MS with isotope dilution) and non-targeted (e.g., high-resolution mass spectrometry) methods enhances detection accuracy. Targeted approaches quantify known congeners, while non-targeted methods identify co-contaminants or impurities (e.g., mixed brominated/chlorinated aromatics). For sediment or biota samples, Soxhlet extraction followed by silica gel cleanup is recommended to isolate this compound from matrix interferences. Quantification should include internal standards (e.g., -labeled analogs) to correct for recovery losses .

Q. What factors influence the environmental persistence of this compound?

- Methodological Answer : Key factors include organic carbon content (log ), which governs sorption to sediments, and redox conditions affecting microbial degradation rates. Experimental designs should measure sediment organic carbon (OC) via loss-on-ignition and use Freundlich isotherm models to characterize sorption coefficients (). For degradation studies, anaerobic microcosms with sulfate-reducing bacteria are critical, as thiophene rings are resistant to aerobic breakdown .

Q. How can researchers differentiate this compound from structurally similar pollutants like PCDD/Fs?

- Methodological Answer : Use congener-specific separation via gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS). The sulfur atom in the thiophene ring alters retention times compared to dioxins/furans. Confirmatory analysis should include isotopic pattern matching and comparison with certified reference materials. For complex matrices (e.g., biota), orthogonal techniques like comprehensive 2D-GC enhance resolution .

Advanced Research Questions

Q. How can discrepancies in this compound concentration data from different analytical methods be resolved?

- Methodological Answer : Discrepancies often arise from matrix effects or co-eluting contaminants. Implement cross-validation protocols :

Q. What experimental designs are optimal for assessing this compound bioaccumulation in aquatic food chains?

- Methodological Answer : Conduct trophic transfer studies using benthic organisms (e.g., polychaetes Nereis virens) as primary consumers and crustaceans (e.g., lobsters Homarus americanus) as predators. Key steps:

- Expose polychaetes to contaminated sediments (70+ days) and measure bioaccumulation factors (BSAF) .

- Feed exposed polychaetes to lobsters for 112 days; analyze hepatopancreas and muscle tissues.

- Calculate BSAF using the formula:

Reported BSAFs for this compound in lobsters range from 0.27 (muscle) to 0.8 (hepatopancreas) .

Q. What mechanistic pathways explain the formation of this compound in industrial byproducts?

- Methodological Answer : Formation occurs via thermal dimerization of chlorothiophenol precursors (e.g., 2,4-dichlorothiophenol) during chemical production. Key steps:

Q. How can researchers adapt toxicity equivalence factor (TEF) methodologies for this compound risk assessment?

- Methodological Answer : Apply relative potency factors (RePs) derived from in vitro assays (e.g., AhR receptor binding or EROD induction in hepatoma cells). Steps:

Q. What advanced techniques characterize the crystal structure and electronic properties of this compound derivatives?

- Methodological Answer : For derivatives like 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl analogs:

- Perform single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C–S bond ≈ 1.75 Å).

- Conduct Hirshfeld surface analysis to map intermolecular interactions (e.g., Cl···H contacts).

- Use DFT calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.2 eV) and electrostatic potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.